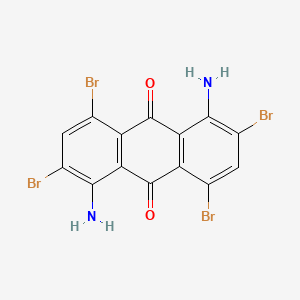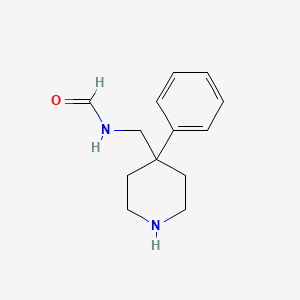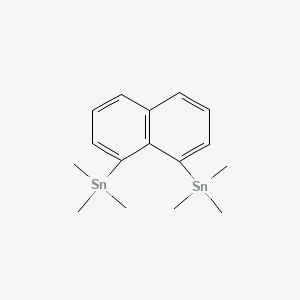
1,8-Bis(trimethylstannyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(trimethylstannyl)naphthalene is an organotin compound with the chemical formula C16H24Sn2. It is characterized by the presence of two trimethylstannyl groups attached to the naphthalene ring at the 1 and 8 positions. This compound is notable for its unique structural properties, which make it a valuable reagent in various chemical reactions and applications .
Preparation Methods
1,8-Bis(trimethylstannyl)naphthalene can be synthesized through the reaction of 1,8-dilithionaphthalene with trimethyltin chloride. The process involves the double lithiation of 1-bromonaphthalene, followed by the addition of trimethyltin chloride . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1,8-Bis(trimethylstannyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in transmetallation reactions with Lewis acids such as tin tetrachloride, boron trichloride, gallium trichloride, and indium trichloride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in coupling reactions to form complex organometallic structures.
Common reagents used in these reactions include trimethyltin chloride, tin tetrachloride, and various Lewis acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,8-Bis(trimethylstannyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,8-Bis(trimethylstannyl)naphthalene exerts its effects involves the interaction of the trimethylstannyl groups with other chemical species. These interactions can lead to the formation of new bonds and the generation of complex organometallic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,8-Bis(trimethylstannyl)naphthalene can be compared with other similar compounds such as:
1,8-Bis(trimethylsilyl)naphthalene: This compound has silicon atoms instead of tin and exhibits different steric and electronic properties.
1,8-Bis(tributylstannyl)naphthalene: This compound has bulkier substituents, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural properties and the versatility it offers in various chemical reactions.
Properties
CAS No. |
65197-01-5 |
|---|---|
Molecular Formula |
C16H24Sn2 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
trimethyl-(8-trimethylstannylnaphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-5,7H;6*1H3;; |
InChI Key |
CJTLIMGMRVDNHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC2=C1C(=CC=C2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


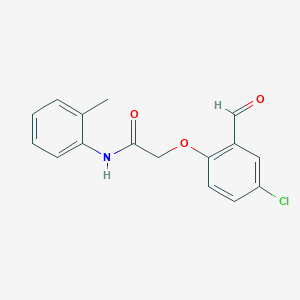
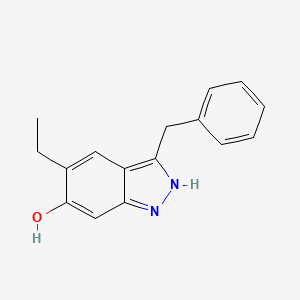



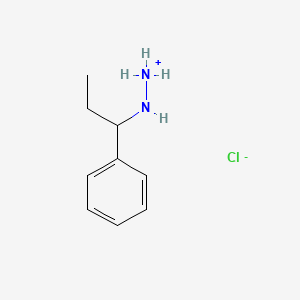

![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
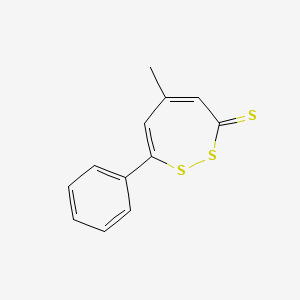
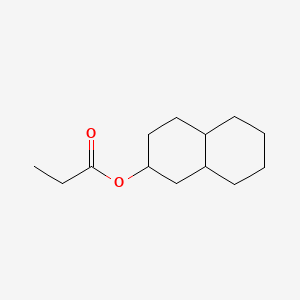
![1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B13777612.png)
